

# The Discovery and Development of YX862: A Selective HDAC8 PROTAC Degradar

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## Compound of Interest

Compound Name: YX862

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A Technical Whitepaper for Researchers and Drug Development Professionals

## Abstract

**YX862** is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 8 (HDAC8). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of **YX862**. Developed through rational design to spare HDAC3 activity, **YX862** demonstrates exceptional selectivity and efficacy in degrading HDAC8 in various cancer cell lines. This targeted degradation leads to specific downstream effects, such as the hyperacetylation of the non-histone substrate SMC3, without causing global alterations in histone acetylation. The potent anti-proliferative activity of **YX862** in hematological cancer models suggests its potential as a valuable therapeutic agent. This whitepaper details the quantitative data supporting these findings, the experimental protocols for key studies, and visual representations of the relevant biological pathways and experimental workflows.

## Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone protein substrates.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[1] While several HDAC inhibitors have been developed, many suffer from a lack of selectivity, leading to off-target effects and associated toxicities.[1] HDAC8, in particular, has

emerged as a promising target due to its involvement in various cellular processes, including cell cycle progression and gene regulation.[1] Furthermore, HDAC8 possesses deacetylase-independent functions that cannot be addressed by conventional inhibitors.[1]

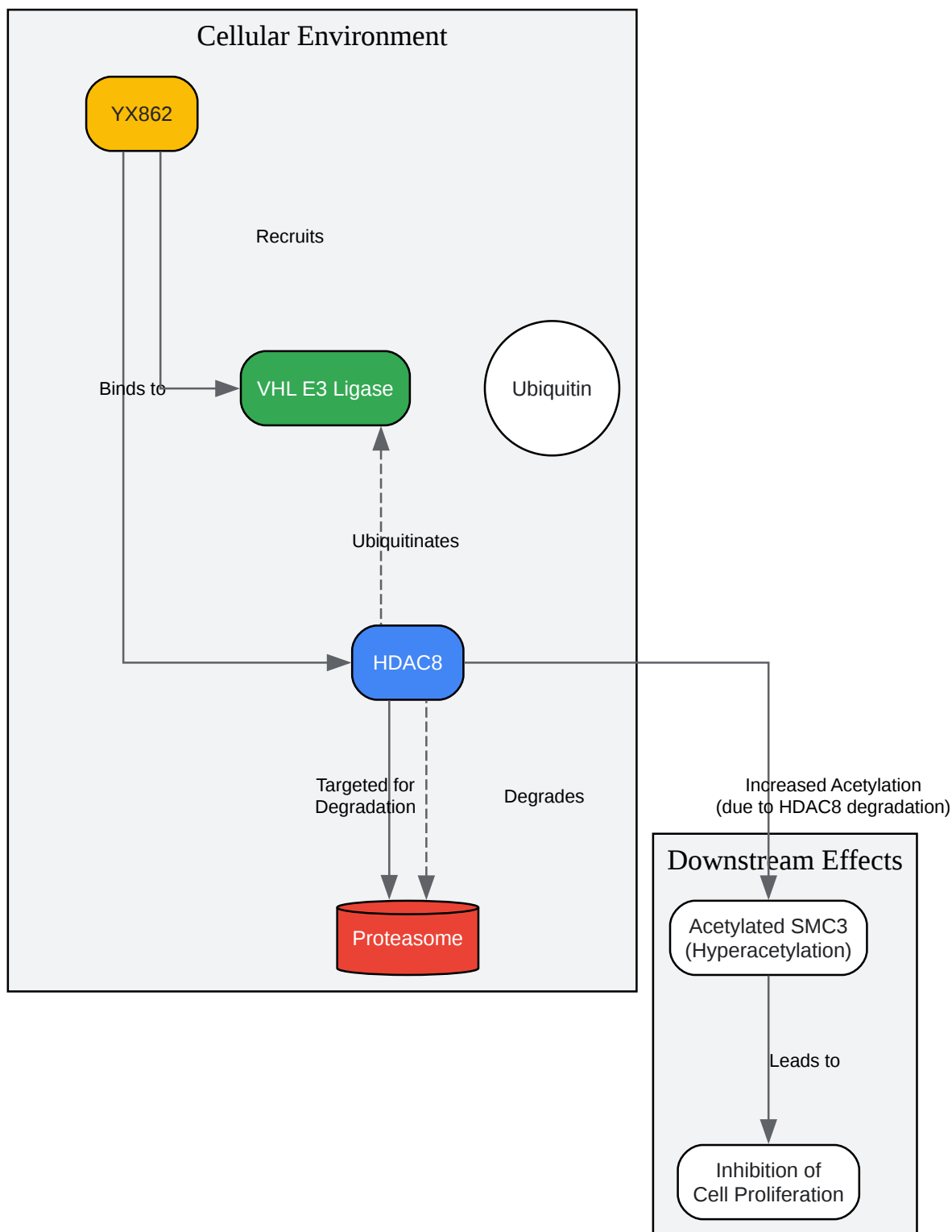
To overcome the limitations of traditional inhibitors and to target the non-enzymatic functions of HDAC8, a targeted protein degradation strategy using PROTACs has been employed.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2] **YX862** is a rationally designed, hydrazide-based HDAC8-selective PROTAC that demonstrates high potency and selectivity.[1]

## Discovery and Rational Design

The development of **YX862** was guided by a rational design strategy aimed at achieving high selectivity for HDAC8 over other HDAC isoforms, particularly the closely related HDAC3.[1] This was achieved by modifying the "warhead" component of a previous dual HDAC3/8 degrader.[1] The final structure of **YX862** consists of three key components: an HDAC8-binding ligand, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]

## Mechanism of Action

**YX862** functions by inducing the selective degradation of HDAC8. The molecule simultaneously binds to HDAC8 and the VHL E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to HDAC8, marking it for degradation by the proteasome.[2] The degradation of HDAC8 leads to an increase in the acetylation of its specific non-histone substrates, such as SMC3, a component of the cohesin complex.[1] Notably, this occurs without significantly affecting the global acetylation of histones, highlighting the selective nature of **YX862**'s action.[1]



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Caption: Mechanism of action of **YX862** leading to selective HDAC8 degradation.

## Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies of **YX862**.

Table 1: HDAC8 Degradation Efficiency

Cell Line	DC50 (nM)	Dmax (%)	Concentration for Dmax (nM)
MDA-MB-231	Not Reported	>95	250
MCF-7	1.8	Not Reported	Not Reported

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity

Cell Line	IC50 (μM)
DOHH-2 (DLBCL)	0.89
SU-DHL-2 (DLBCL)	0.72

IC50: Half-maximal inhibitory concentration. DLBCL: Diffuse Large B-Cell Lymphoma.

Table 3: Selectivity Profile

Protein	Effect of YX862
HDAC8	Potent Degradation
HDAC1	No significant degradation
HDAC2	No significant degradation
HDAC3	No significant degradation
Global Histone Acetylation	No significant change

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Cell Culture

MDA-MB-231, MCF-7, DOHH-2, and SU-DHL-2 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.

### Western Blotting for HDAC8 Degradation and SMC3 Acetylation



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Caption: Experimental workflow for Western Blot analysis.

- **Cell Treatment:** Cells were seeded in 6-well plates and treated with varying concentrations of **YX862** for the indicated times.
- **Lysis:** Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration was determined using a BCA protein assay kit.
- **SDS-PAGE:** Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
- **Transfer:** Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- **Primary Antibody Incubation:** The membrane was incubated overnight at 4°C with primary antibodies against HDAC8, acetyl-SMC3, and GAPDH (as a loading control).
- **Secondary Antibody Incubation:** The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

## Cell Viability Assay



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Caption: Workflow for the cell viability assay.

- **Cell Seeding:** Cells were seeded in 96-well plates at an appropriate density.
- **Treatment:** After 24 hours, cells were treated with a serial dilution of **YX862**.
- **Incubation:** Cells were incubated for 72 hours.
- **Viability Measurement:** Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.
- **Data Analysis:** The half-maximal inhibitory concentration (IC<sub>50</sub>) was calculated using non-linear regression analysis.

## In Vivo Studies and Clinical Development

As of the date of this document, there is no publicly available information regarding in vivo efficacy, pharmacokinetic, or toxicology studies for **YX862**. Furthermore, no clinical trials for **YX862** have been registered. The development of **YX862** is currently in the preclinical stage.

## Conclusion

**YX862** is a highly potent and selective HDAC8 PROTAC degrader that represents a significant advancement in the targeted therapy of cancers where HDAC8 is a key driver. Its rational design has resulted in excellent selectivity over other HDAC isoforms, and its mechanism of action leads to specific downstream effects on non-histone substrates without global changes in histone acetylation. The promising anti-proliferative activity in diffuse large B-cell lymphoma cell lines warrants further investigation of **YX862** in preclinical in vivo models to assess its therapeutic potential. This technical guide provides a foundational understanding of **YX862** for researchers and drug development professionals interested in this novel therapeutic modality.

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## References

- 1. Discovery of a Highly Potent and Selective HDAC8 Degradar: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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